REACTION_SMILES
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[CH3:19][S:20](=[O:21])(=[O:22])[N:23]([N:24]([C:25]([O:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)=[O:33])[S:34](=[O:35])(=[O:36])[CH3:37])[CH2:38][CH2:39][Cl:40].[CH3:41][C:42](=[O:43])[CH3:44].[Cl:1][C:2](=[O:3])[O:4][CH2:5][c:6]1[c:7]([N+:16](=[O:17])[O-:18])[cH:8][c:9]([O:14][CH3:15])[c:10]([O:12][CH3:13])[cH:11]1>>[C:2](=[O:3])([O:4][CH2:5][c:6]1[c:7]([N+:16](=[O:17])[O-:18])[cH:8][c:9]([O:14][CH3:15])[c:10]([O:12][CH3:13])[cH:11]1)[N:24]([N:23]([S:20]([CH3:19])(=[O:21])=[O:22])[CH2:38][CH2:39][Cl:40])[S:34](=[O:35])(=[O:36])[CH3:37]
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Name
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CS(=O)(=O)N(CCCl)N(C(=O)Oc1ccccc1)S(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)N(CCCl)N(C(=O)Oc1ccccc1)S(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(COC(=O)Cl)c([N+](=O)[O-])cc1OC
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Name
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Type
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product
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Smiles
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COc1cc(COC(=O)N(N(CCCl)S(C)(=O)=O)S(C)(=O)=O)c([N+](=O)[O-])cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |